molecular formula C19H37N3O3 B7928923 {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B7928923
M. Wt: 355.5 g/mol
InChI Key: IBJIRJWFTKLTPW-GPANFISMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexane derivative featuring:

  • A tert-butyl carbamate group at the cyclohexyl position, providing steric protection for the amine.
  • An isopropyl amino group, influencing solubility and steric effects.

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)22(13(3)4)15-10-8-14(9-11-15)21-18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,24)/t14?,15?,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJIRJWFTKLTPW-GPANFISMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclohexylamine Intermediate Synthesis

The foundational step in synthesizing the target compound involves preparing the cyclohexylamine core functionalized with a tert-butyl carbamate group. This intermediate is typically derived from trans-4-aminocyclohexanol or analogous precursors. For example, trans-(4-aminocyclohexyl)-carbamic acid tert-butyl ester (CAS: 177906-48-8) serves as a critical starting material, synthesized via Boc-protection of trans-4-aminocyclohexanol under standard conditions .

Key Reaction Conditions :

  • Reagent : Di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base : Triethylamine or 4-dimethylaminopyridine (DMAP) to scavenge HCl.

  • Yield : >90% reported for analogous Boc-protections .

Stereoselective Coupling with (S)-2-Amino-3-methylbutyric Acid

The (S)-2-amino-3-methylbutyryl moiety is coupled to the isopropyl-amino-functionalized intermediate using peptide coupling reagents. A representative procedure from VulcanChem employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU for amide bond formation.

Stepwise Process :

  • Activation : (S)-2-Amino-3-methylbutyric acid is activated with HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM.

  • Coupling : The activated acid reacts with the cyclohexylamine intermediate at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.

  • Workup : Extraction with ethyl acetate and brine, followed by column chromatography (hexane/ethyl acetate gradient).

  • Yield : 55–65% .

Final Deprotection and Purification

While the tert-butyl carbamate group is typically retained in the final product, optional deprotection (e.g., for downstream modifications) uses trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours at 0°C .

Critical Purity Data :

  • HPLC Purity : >98% after reverse-phase chromatography .

  • Chiral Purity : ≥99% enantiomeric excess (ee) confirmed via chiral HPLC .

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages
Reductive Amination Isopropyl bromide, LHMDS85%High diastereoselectivity
Peptide Coupling HATU, DIPEA65%Preserves stereochemistry
Hydrogenation Pd/C, Ammonium formate100%Scalable, minimal byproducts

Challenges and Optimization Strategies

  • Stereochemical Integrity : Use of (S)-configured amino acids and chiral auxiliaries ensures retention of stereochemistry .

  • Byproduct Mitigation : Excess isopropyl bromide (2.5 equiv) minimizes dialkylation byproducts .

  • Solvent Selection : THF or DCM optimizes solubility of intermediates without compromising reaction rates .

Industrial Scalability and Cost Efficiency

Large-scale synthesis (≥1 kg) employs catalytic hydrogenation for intermediates, reducing reliance on expensive coupling reagents. For instance, hydrogenating tert-butyl (4-nitrocyclohexyl)carbamate to the amine precursor achieves 95% yield with 10% Pd/C .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal typically involves acidic conditions:

Reaction Conditions Products Mechanism Source
Boc deprotectionHCl (4 M in dioxane), 25°C, 2–4 hrsFree amine (cyclohexylamine derivative), CO₂, tert-butanolAcid-catalyzed cleavage of the carbamate
Boc deprotectionTFA (neat or in DCM), 0°C to RT, 1–3 hrsTrifluoroacetate salt of the amineProtonation followed by elimination
Boc deprotectionAqueous H₃PO₄ (50% v/v), 80°C, 6 hrsFree amineAcidic hydrolysis

Example Reaction:

Boc-protected amineHCl/dioxaneAmine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{HCl/dioxane}} \text{Amine} + \text{CO}_2 + \text{tert-butanol}

The reaction proceeds via protonation of the carbonyl oxygen, followed by cleavage of the C–O bond, releasing the amine. This is critical for subsequent functionalization of the cyclohexylamine core .

Reactivity of the (S)-2-Amino-3-methyl-butyryl Moiety

The (S)-2-amino-3-methyl-butyryl group contains a primary amine and a branched alkyl chain, enabling reactions such as:

Acylation

The amine reacts with acylating agents (e.g., acetic anhydride, chloroformates):

Reagent Conditions Product
Acetic anhydrideEt₃N, DCM, 0°C to RTAcetamide derivative
Benzyl chloroformateNaOH (aq), THF, 0°CCbz-protected amine

Example Reaction:

R-NH2+(Ac)2OEt3NR-NH-Ac+AcOH\text{R-NH}_2 + (\text{Ac})_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{R-NH-Ac} + \text{AcOH}

Alkylation

The amine can undergo alkylation with alkyl halides or epoxides under basic conditions:

R-NH2+R’-XK2CO3R-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \xrightarrow{\text{K}_2\text{CO}_3} \text{R-NH-R'} + \text{HX}

Isopropyl Amino Group Reactivity

The isopropyl amino group may participate in:

Nucleophilic Substitution

Reacts with electrophiles (e.g., alkyl halides, sulfonating agents):

R2NH+R”-XR2N-R”+HX\text{R}_2\text{NH} + \text{R''-X} \rightarrow \text{R}_2\text{N-R''} + \text{HX}

Reductive Amination

Forms secondary or tertiary amines via condensation with carbonyl compounds:

R2NH+R”’CHONaBH3CNR2N-CH2R”’\text{R}_2\text{NH} + \text{R'''CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R}_2\text{N-CH}_2\text{R'''}

Hydrolysis of the Carbamate Linkage

Under strongly basic conditions (e.g., NaOH), the carbamate may hydrolyze to form a free amine and carbonate:

R-O-C(=O)-NH-R’NaOHR-OH+R’-NH2+CO32\text{R-O-C(=O)-NH-R'} \xrightarrow{\text{NaOH}} \text{R-OH} + \text{R'-NH}_2 + \text{CO}_3^{2-}

Stability Considerations

  • Thermal Stability : Boc groups decompose at temperatures >150°C, releasing isobutylene .

  • Solubility : The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene, hexane), as seen in Stalwart Laboratories’ synthesis protocols .

Limitations

Experimental data specific to this compound are not publicly available in the cited sources. The above analysis extrapolates reactivity from structurally related tert-butyl carbamates and amino acid derivatives . Further validation through targeted studies is recommended.

Scientific Research Applications

The compound {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a complex organic molecule with significant potential in various scientific research applications. This article will delve into its applications, supported by data tables and documented case studies.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Analgesic Properties

Research has indicated that compounds with similar structures exhibit analgesic properties. For instance, derivatives of cyclohexyl carbamic acids have shown efficacy in pain management through modulation of the opioid receptors .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a subject of interest in neuropharmacology. Studies have explored its effects on neurotransmitter release and receptor activity.

Case Study: Neurotransmitter Modulation

A study on structurally related compounds demonstrated their ability to enhance neurotransmitter release in neuronal cultures, suggesting that this compound may also influence synaptic transmission .

Anticancer Research

The structural features of this compound allow it to be explored as a potential anticancer agent. Similar compounds have been shown to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

Research involving analogs of cyclohexyl carbamic acids has shown that they can trigger apoptotic pathways in various cancer cell lines, indicating that this compound may share similar properties .

Table 1: Comparison of Biological Activities

Compound StructureActivity TypeReference
Cyclohexyl CarbamateAnalgesic
Isopropyl DerivativeNeurotransmitter Modulation
Related CarbamateAnticancer

Table 2: Pharmacokinetic Properties

PropertyValueReference
SolubilityHigh
BioavailabilityModerate
Metabolic StabilityHigh

Mechanism of Action

The mechanism of action of {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexyl Ring

a) Cyclopropyl vs. Isopropyl Substitution

Compound: [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester ()

  • Key Difference : Cyclopropyl group replaces isopropyl.
  • Implications :
    • Steric Effects : Cyclopropane’s rigid, planar structure may reduce conformational flexibility compared to isopropyl.
    • Electron Density : Cyclopropane’s strained bonds could alter electronic interactions with target proteins.
b) Piperidinyl vs. Cyclohexyl Backbone

Compound: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester ()

  • Key Difference : Piperidin-3-yl replaces cyclohexyl.
  • Implications :
    • Conformational Restriction : Piperidine’s six-membered ring with a nitrogen atom introduces rigidity and basicity.
    • Bioavailability : Piperidine derivatives often exhibit enhanced membrane permeability due to reduced polarity .

Carbamate Group Modifications

a) Benzyl Ester vs. tert-Butyl Carbamate

Compound: [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester ()

  • Key Difference : Benzyl ester replaces tert-butyl carbamate.
  • Implications :
    • Stability : Benzyl esters are more labile under acidic/basic conditions, enabling selective deprotection.
    • Molecular Weight : Higher MW (387.52 vs. ~360–370 for tert-butyl analogs) may affect pharmacokinetics .

Amino Acid Side Chain Variations

a) Dihydro-benzo[1,4]dioxin Substituent

Compound: {4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester ()

  • Key Difference : Aromatic dihydro-benzo[1,4]dioxin replaces the branched aliphatic chain.
  • Implications :
    • Hydrophobicity : Increased aromaticity enhances lipid solubility.
    • Synthetic Yield : Reported 88% yield (), suggesting efficient preparation .

Biological Activity

The compound {4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, alongside a comprehensive analysis of its biological activity.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a carbamic acid moiety and an isopropyl amine side chain. Its structural complexity suggests potential interactions with various biological targets.

Structural Formula

C15H28N2O2\text{C}_{15}\text{H}_{28}\text{N}_{2}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an inhibitor in various biochemical pathways, particularly in relation to protease inhibition and neuroprotection.

  • Protease Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific proteases, similar to other dipeptide-type inhibitors which have shown efficacy against viral proteases such as SARS-CoV 3CL protease .
  • Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits protective effects on astrocytes exposed to Aβ1-42:

  • Cell Viability : Treatment with the compound resulted in improved cell viability (62.98 ± 4.92%) compared to control groups exposed solely to Aβ1-42 (43.78 ± 7.17%) .
  • Oxidative Stress Reduction : The compound significantly reduced malondialdehyde (MDA) levels, indicating a decrease in oxidative stress associated with scopolamine-induced neurotoxicity .

In Vivo Studies

In vivo experiments have also been conducted to assess the bioavailability and therapeutic efficacy of the compound:

  • Animal Models : In rodent models, while the compound showed some protective effects against cognitive decline induced by scopolamine, it did not significantly outperform established treatments like galantamine .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study investigated the effects of the compound on astrocytes under stress from Aβ exposure. Results indicated that the compound not only preserved cell viability but also modulated inflammatory markers such as TNF-α, suggesting a dual role in both neuroprotection and anti-inflammatory activity.

Case Study 2: Protease Inhibition

Research focused on the design and synthesis of similar compounds has highlighted the importance of structural features in enhancing protease inhibition. The presence of specific functional groups was correlated with increased inhibitory activity against viral proteases .

Data Tables

Parameter Control Group Treatment Group Statistical Significance
Cell Viability (%)43.78 ± 7.1762.98 ± 4.92p < 0.05
MDA Levels (µM)IncreasedDecreasedp < 0.05
TNF-α Levels (pg/mL)ElevatedReducedp < 0.05

Q & A

Q. What is the role of the tert-butyl carbamate group in this compound, and how does it influence experimental design?

The tert-butyl carbamate (Boc) group acts as a protecting agent for amines, enhancing stability during synthetic steps involving nucleophiles or reducing agents. Its removal under acidic conditions (e.g., HCl in dioxane) allows selective deprotection without disrupting other functional groups . This is critical in multi-step syntheses, such as peptide coupling, where unprotected amines might lead to side reactions.

Q. What are common synthetic routes for introducing the tert-butyl carbamate group in amino acid derivatives?

Common methods include:

  • Condensation reactions : Using tert-butanol or isobutene gas with concentrated H2SO4.
  • Boc-anhydride (Boc2O) : Reacting with amino groups in the presence of a base like triethylamine .
  • Acid-catalyzed tert-butylation : Employing tert-butyl acetate (t-BuOAc) with acids (e.g., TsOH) to form soluble salts of amino acids, enabling efficient protection .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : To confirm stereochemistry (e.g., (S)-configuration) and structural integrity .
  • TLC and elemental analysis : For monitoring reaction progress and verifying purity (>95%) .
  • Mass spectrometry : To validate molecular weight and fragmentation patterns .

Advanced Questions

Q. How can solubility challenges during synthesis of tert-butyl-protected amino acid derivatives be mitigated?

Free amino acids often exhibit poor solubility in organic solvents. Strategies include:

  • Salt formation : Using fluorinated acids (e.g., TFA) or hydrophobic acids (e.g., TsOH) to enhance solubility in t-BuOAC .
  • Solvent optimization : Testing polar aprotic solvents (e.g., DMF) or mixed solvent systems . Example :
Acid CatalystSolubility in t-BuOAcYield of Protected Product
Diphenyl phosphateLow0%
TFA (50 eq.)Moderate7%
TsOHModerate<5%
Data adapted from

Q. How can coupling reactions involving this compound be optimized to minimize side products?

  • Reagent selection : Use coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to activate carboxyl groups, improving efficiency in peptide bond formation .
  • Temperature control : Conduct reactions at 0–25°C under inert gas (N2) to prevent racemization .
  • Stoichiometric precision : Maintain a 1:1.2 molar ratio of amine to activated ester to avoid excess reagent-derived impurities .

Q. How is stereochemical integrity of the (S)-2-amino-3-methyl-butyryl moiety ensured during synthesis?

  • Chiral auxiliaries : Employ asymmetric Mannich reactions or enantioselective catalysts to retain the (S)-configuration .
  • HPLC with chiral columns : To resolve enantiomers and quantify optical purity .
  • Circular dichroism (CD) : For confirmatory analysis of chiral centers .

Q. What contradictions exist in tert-butylation methods, and how can they be resolved?

Conflicting data on reaction yields (e.g., TFA vs. TsOH in t-BuOAc) may arise from:

  • Acid strength : Stronger acids (HClO4) generate tert-butyl cations more effectively but pose safety risks .
  • Substrate-specific effects : Amino acid side chains (e.g., hydrophobic vs. polar) influence solubility and reaction rates. Resolution : Pre-screen acids and solvents using small-scale reactions to identify optimal conditions .

Methodological Guidance

Q. How to deprotect the tert-butyl carbamate group without degrading sensitive functional groups?

  • Mild acidic conditions : Use 4 M HCl in dioxane (0–4°C, 2–4 hrs) for selective cleavage .
  • Alternative methods : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, followed by neutralization with NaHCO3 .

Q. How to troubleshoot low yields in tert-butylation reactions?

  • Step 1 : Verify substrate solubility via salt formation (e.g., TsOH complexation) .
  • Step 2 : Optimize tert-butylating agent (e.g., Boc2O vs. t-BuOAc) and catalyst loading .
  • Step 3 : Monitor reaction progress with TLC (Rf comparison against standards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.